molecular formula C11H6Cl2N2 B1369024 2,5-Dichloro-8-methylquinoline-3-carbonitrile CAS No. 948291-30-3

2,5-Dichloro-8-methylquinoline-3-carbonitrile

Cat. No.: B1369024
CAS No.: 948291-30-3
M. Wt: 237.08 g/mol
InChI Key: PMBFJSVYRZPMFI-UHFFFAOYSA-N
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Description

2,5-Dichloro-8-methylquinoline-3-carbonitrile is an organic compound with the molecular formula C11H6Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-8-methylquinoline-3-carbonitrile typically involves the reaction of 2,5-dichloroaniline with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The process may also involve the use of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dichloro-8-methylquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its structure suggests it can interact with various biological macromolecules .

Comparison with Similar Compounds

  • 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde
  • 2,6-Dichloro-8-methylquinoline-3-carboxaldehyde
  • 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde
  • 2-Chloro-6,8-dimethylquinoline-3-carboxaldehyde

Comparison: Compared to its analogs, 2,5-Dichloro-8-methylquinoline-3-carbonitrile is unique due to its nitrile group, which imparts distinct chemical reactivity and potential biological activity. The presence of two chlorine atoms also influences its electronic properties and reactivity patterns, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2,5-dichloro-8-methylquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2/c1-6-2-3-9(12)8-4-7(5-14)11(13)15-10(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBFJSVYRZPMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588934
Record name 2,5-Dichloro-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-30-3
Record name 2,5-Dichloro-8-methyl-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948291-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-8-methylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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